molecular formula C3H7N2O2S- B14775651 (2-Sulfinatohydrazinyl)cyclopropane

(2-Sulfinatohydrazinyl)cyclopropane

Cat. No.: B14775651
M. Wt: 135.17 g/mol
InChI Key: IDWJNOLQAFGFJN-UHFFFAOYSA-M
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Description

(2-Sulfinatohydrazinyl)cyclopropane is a unique organic compound characterized by the presence of a cyclopropane ring substituted with a sulfinatohydrazinyl group. Cyclopropane rings are known for their high ring strain, which imparts significant reactivity to the compound. The sulfinatohydrazinyl group adds further complexity and potential for diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Sulfinatohydrazinyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring through a [2+1] cycloaddition mechanism .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This approach allows for precise control over reaction conditions, leading to higher yields and purity. Catalytic systems and optimized reaction parameters are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Sulfinatohydrazinyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The sulfinatohydrazinyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinatohydrazinyl group to sulfinyl or sulfhydryl groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the sulfinatohydrazinyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonyl cyclopropanes, sulfinyl cyclopropanes, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Sulfinatohydrazinyl)cyclopropane involves its interaction with molecular targets through the reactive cyclopropane ring and the sulfinatohydrazinyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cyclopropane ring without additional functional groups.

    Sulfinatohydrazine: A compound containing the sulfinatohydrazinyl group without the cyclopropane ring.

    Cyclopropylamines: Compounds with an amine group attached to the cyclopropane ring.

Uniqueness

(2-Sulfinatohydrazinyl)cyclopropane is unique due to the combination of the highly strained cyclopropane ring and the reactive sulfinatohydrazinyl group. This dual functionality imparts distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .

Properties

Molecular Formula

C3H7N2O2S-

Molecular Weight

135.17 g/mol

IUPAC Name

(2-sulfinatohydrazinyl)cyclopropane

InChI

InChI=1S/C3H8N2O2S/c6-8(7)5-4-3-1-2-3/h3-5H,1-2H2,(H,6,7)/p-1

InChI Key

IDWJNOLQAFGFJN-UHFFFAOYSA-M

Canonical SMILES

C1CC1NNS(=O)[O-]

Origin of Product

United States

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